molecular formula C16H24N2O4 B13154790 tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13154790
M. Wt: 308.37 g/mol
InChI Key: DLNXXEBQTYULFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C16H24N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a methoxy-substituted phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino group and the tert-butyl ester group. The final step involves the attachment of the hydroxy and methoxy-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    tert-Butyl 3-amino-2-(3-methoxyphenyl)pyrrolidine-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity to specific molecular targets and improve its solubility in various solvents. This dual functionality makes it a versatile compound for diverse applications in research and industry .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-11(17)14(18)10-5-6-12(19)13(9-10)21-4/h5-6,9,11,14,19H,7-8,17H2,1-4H3

InChI Key

DLNXXEBQTYULFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=C(C=C2)O)OC)N

Origin of Product

United States

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